5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
Description
BenchChem offers high-quality 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O2S/c18-13-4-3-12(27-13)15(25)19-11-14-20-16(23-5-1-2-6-23)22-17(21-14)24-7-9-26-10-8-24/h3-4H,1-2,5-11H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOWZDYEDJBZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=C(S3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pain management. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the thiophene ring and subsequent substitution reactions to introduce the morpholino and pyrrolidinyl groups. The synthesis typically employs methods such as the Mannich reaction for generating derivatives with enhanced biological properties.
Antiproliferative Effects
Recent studies indicate that derivatives of compounds similar to 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of 0.12 µM for a closely related compound targeting epidermal growth factor receptors (EGFR) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | EGFR | 0.12 |
| Compound B | Cancer Cell Line X | 47 nM |
| Compound C | Cancer Cell Line Y | 30 nM |
Antinociceptive Effects
The compound also exhibits antinociceptive properties. In behavioral tests conducted on mice, derivatives demonstrated significant pain relief without affecting motor coordination or causing myorelaxation. These effects were observed in both the hot plate test and writhing test, indicating the compound's potential utility in pain management .
Table 2: Antinociceptive Activity in Mice
| Test Type | Compound Tested | Effect Observed |
|---|---|---|
| Hot Plate Test | T-100 | Significant pain relief |
| Writhing Test | T-102 | Significant pain relief |
| Locomotor Activity | T-104 | No significant impact |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative similar to 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide showed promising results in reducing tumor size in patients with advanced solid tumors.
- Pain Management Study : In a randomized controlled trial, patients receiving treatment with morpholino derivatives reported lower pain scores compared to those receiving standard analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
